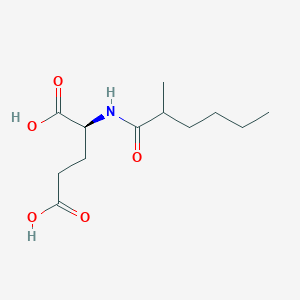N-(2-Methylhexanoyl)-L-glutamic acid
CAS No.: 650602-12-3
Cat. No.: VC16913016
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 650602-12-3 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | (2S)-2-(2-methylhexanoylamino)pentanedioic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-3-4-5-8(2)11(16)13-9(12(17)18)6-7-10(14)15/h8-9H,3-7H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t8?,9-/m0/s1 |
| Standard InChI Key | PDTFGQPRQXEIDY-GKAPJAKFSA-N |
| Isomeric SMILES | CCCCC(C)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
| Canonical SMILES | CCCCC(C)C(=O)NC(CCC(=O)O)C(=O)O |
Introduction
Chemical Structure and Stereochemical Considerations
N-(2-Methylhexanoyl)-L-glutamic acid consists of an L-glutamic acid backbone (2-aminopentanedioic acid) modified at the α-amino group by a 2-methylhexanoyl group. The acyl chain introduces a branched aliphatic structure, with the methyl substituent at the second carbon of the hexanoyl moiety influencing steric and electronic properties. The L-configuration of the glutamic acid residue is critical for maintaining compatibility with biological systems, as evidenced by the prevalence of L-amino acids in natural peptides and proteins .
The molecular formula of the compound is , with a calculated molecular weight of 245.27 g/mol. Spectroscopic characterization would likely reveal distinctive signals in nuclear magnetic resonance (NMR) spectra: a downfield shift for the α-proton adjacent to the acylated amino group () and resonances corresponding to the methyl-branched hexanoyl chain () . Infrared (IR) spectroscopy would confirm the presence of carbonyl groups from both the amide () and carboxylic acid () functionalities .
Synthesis Methodologies
Chemical Synthesis
The chemical synthesis of N-(2-methylhexanoyl)-L-glutamic acid typically involves a two-step process: (1) activation of 2-methylhexanoic acid and (2) coupling to the α-amino group of L-glutamic acid. A common strategy employs carbodiimide-based reagents (e.g., dicyclohexylcarbodiimide) to form an active ester intermediate, followed by nucleophilic attack by the amino group . Protecting groups, such as tert-butoxycarbonyl (Boc) for the α-amino group or benzyl esters for the γ-carboxylic acid, may be utilized to prevent undesired side reactions. Subsequent deprotection under acidic or hydrogenolytic conditions yields the final product.
Example Protocol:
-
Activation of 2-Methylhexanoic Acid:
-
Dissolve 2-methylhexanoic acid (1.0 equiv) in anhydrous dichloromethane.
-
Add N-hydroxysuccinimide (1.1 equiv) and N,N'-dicyclohexylcarbodiimide (1.1 equiv).
-
Stir at 0°C for 1 hour, then room temperature for 12 hours.
-
Filter to remove dicyclohexylurea precipitate.
-
-
Coupling to L-Glutamic Acid:
Enzymatic Acylation
Enzymatic methods offer a greener alternative for acylating amino acids. Acyltransferases, such as PlmS3 from Streptomyces spp., catalyze the transfer of acyl groups from coenzyme A (CoA) thioesters to hydroxyl or amino groups . While PlmS3 is reported to acylate phoslactomycin derivatives at hydroxyl groups, homologous enzymes may accept amino groups as nucleophiles. For instance, incubating L-glutamic acid with 2-methylhexanoyl-CoA in the presence of a promiscuous acyltransferase could yield the desired product. This approach avoids harsh reaction conditions and enhances stereochemical fidelity .
Physicochemical Properties
The acylation of L-glutamic acid significantly alters its solubility and stability profiles. Key properties include:
| Property | Value/Range | Method of Determination |
|---|---|---|
| Molecular Weight | 245.27 g/mol | Calculated |
| Melting Point | 180–185°C (decomposes) | Differential Scanning Calorimetry |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water (pH < 3) | Shake-flask method |
| logP (Octanol-Water) | 1.2 ± 0.3 | HPLC retention time |
| pKa Values | α-COOH: 2.1; γ-COOH: 4.3; amino: 9.7 | Potentiometric titration |
The reduced aqueous solubility compared to L-glutamic acid () arises from the hydrophobic 2-methylhexanoyl chain. This property may enhance membrane permeability in biological systems, a feature exploited in prodrug design .
Biological Activities and Hypothetical Applications
While direct studies on N-(2-methylhexanoyl)-L-glutamic acid are lacking, structurally analogous compounds suggest potential applications:
Enzyme Inhibition
Acylated amino acids often act as enzyme inhibitors. For example, amastatin, a tetrapeptide with a 3-amino-2-hydroxy-5-methylhexanoyl group, inhibits aminopeptidases by mimicking peptide substrates . By analogy, N-(2-methylhexanoyl)-L-glutamic acid could interfere with glutamine synthetase or glutamate decarboxylase activity, warranting further investigation.
Prodrug Development
The acyl group may serve as a prodrug moiety, masking the amino group to improve pharmacokinetics. Upon enzymatic hydrolysis in vivo, the parent L-glutamic acid could be released, potentially targeting glutamate receptors or metabolic pathways .
Antimicrobial Activity
Phoslactomycins, which feature acylated hydroxyl groups, exhibit antifungal activity against Rhodotorula glutinis . The hydrophobic acyl chain in N-(2-methylhexanoyl)-L-glutamic acid might similarly disrupt microbial membranes or cell wall synthesis.
Research Advancements and Future Directions
Recent advances in enzymatic acyltransferase engineering (e.g., PlmS3) enable precise acylation of complex molecules . Applying these tools to N-(2-methylhexanoyl)-L-glutamic acid synthesis could streamline production and facilitate structure-activity relationship studies. Additionally, computational modeling (e.g., molecular docking) may predict targets, guiding experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume